

# Fenvalerate: An In-depth Technical Guide on its Endocrine-Disrupting Properties

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Fenvalerate, a type II synthetic pyrethroid insecticide, has been widely used in agriculture and domestic settings. Growing evidence indicates that **fenvalerate** can act as an endocrine-disrupting chemical (EDC), interfering with the normal functioning of the hormonal systems in both wildlife and humans. This technical guide provides a comprehensive overview of the endocrine-disrupting effects of **fenvalerate**, focusing on its mechanisms of action on various hormonal axes, including the hypothalamic-pituitary-gonadal (HPG) axis and the thyroid system. This document summarizes key quantitative data from in vivo and in vitro studies, details relevant experimental protocols, and visualizes the molecular pathways affected by **fenvalerate** exposure. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the study of EDCs and their toxicological implications.

## Introduction

Endocrine-disrupting chemicals are exogenous substances that alter the functions of the endocrine system and consequently cause adverse health effects in an intact organism, its progeny, or (sub)populations.[1] **Fenvalerate** has been identified as one such chemical, with numerous studies demonstrating its potential to interfere with hormonal signaling pathways.[1] [2] This guide will delve into the specific endocrine-disrupting activities of **fenvalerate**,



providing a detailed examination of its effects on steroidogenesis, reproductive health, and thyroid hormone homeostasis.

# Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis and Steroidogenesis

**Fenvalerate** has been shown to exert significant effects on the HPG axis, primarily by disrupting steroidogenesis and exhibiting estrogenic and anti-androgenic activities.

## **Disruption of Steroidogenesis**

In vitro studies using rat granulosa cells have demonstrated that **fenvalerate** can directly inhibit the production of key steroid hormones, progesterone (P4) and  $17\beta$ -estradiol (E2), in a dose-dependent manner.[3][4] This inhibition is observed in both basal and follicle-stimulating hormone (FSH)-stimulated conditions.[4][5] The mechanism appears to involve multiple sites, including the inhibition of the cAMP-dependent protein kinase pathway and a reduction in the expression of the P450 side-chain cleavage enzyme (P450scc).[5] Interestingly, while **fenvalerate** decreases progesterone production, it has been observed to increase the mRNA level of P450scc, suggesting a potential compensatory mechanism or a more complex regulatory role.[4][6] Furthermore, the mRNA level of  $17\beta$ -hydroxysteroid dehydrogenase ( $17\beta$ -HSD), an enzyme crucial for estrogen synthesis, is dramatically reduced by **fenvalerate**.[4][6]

In vivo studies in male rats have shown that exposure to **fenvalerate** leads to a decrease in serum and testicular testosterone levels.[7][8] This is accompanied by a downregulation of testicular testosterone biosynthetic enzymes, including P450(17 $\alpha$ ) and P450scc.[7][9]

Table 1: Quantitative Effects of **Fenvalerate** on Steroid Hormone Production and Related Gene Expression



Experimental System	Endpoint	Fenvalerate Concentration/ Dose  Observed Effect		Reference
Cultured Rat Granulosa Cells	Progesterone (P4) Production	125 μmol/L	68.6% reduction	[6]
Cultured Rat Granulosa Cells	17β-Estradiol (E2) Production	125 μmol/L	32.4% reduction	[6]
Cultured Rat Granulosa Cells	P450scc mRNA Level	25, 125 μmol/L	Increased	[4][6]
Cultured Rat Granulosa Cells	17β-HSD mRNA Level	25, 125 μmol/L	Dramatically reduced	[4][6]
Adult Male SD Rats (15 days)	Serum FSH	≥ 12 mg/kg	Markedly increased	[7]
Adult Male SD Rats (15 days)	Serum LH	12 mg/kg	Increased	[7]
Adult Male SD Rats (30 days)	Serum FSH	≥ 12 mg/kg	Significantly elevated	[7]
Adult Male SD Rats (30 days)	Testis Homogenate Testosterone	2.4 mg/kg	Diminished	[7]
Adult Male SD Rats (30 days)	Testis Homogenate Testosterone	≥ 12 mg/kg	.2 mg/kg Decreased	

## **Estrogenic and Anti-Androgenic Effects**

**Fenvalerate** has demonstrated estrogenic activity in various experimental models. It can induce the translocation of cytosolic estrogen receptor- $\alpha$  (ER $\alpha$ ) to the nucleus via ER $\alpha$  dimerization.[10][11] This activation of ER $\alpha$  can lead to downstream effects such as lipid accumulation in adipocytes.[10][11] However, some studies have reported conflicting results, with some in vivo assays like the uterotrophic assay failing to show a significant estrogenic



effect.[1][5] This discrepancy may be due to differences in experimental design, dosage, and the specific endpoints measured.

In terms of anti-androgenic activity, **fenvalerate** has been shown to competitively interact with human skin fibroblast androgen receptors.[12] However, the Hershberger assay, a standard in vivo screening test for androgenic and anti-androgenic effects, did not show any significant androgenic or antiandrogenic effects of **fenvalerate** at doses below those causing systemic toxicity.[5][9]

## **Effects on the Thyroid Axis**

Fenvalerate can also disrupt the hypothalamic-pituitary-thyroid (HPT) axis, although the reported effects are somewhat contradictory across different studies. Some studies have reported that **fenvalerate** administration leads to a significant elevation of circulatory thyroid hormones, tri-iodothyronine (T3) and thyroxine (T4).[8] Conversely, other research has shown a dose-dependent decrease in T4 and T3 levels with an elevation in thyroid-stimulating hormone (TSH).[3] The effects of **fenvalerate** on thyroid hormones may also be influenced by the nutritional status of the organism, particularly selenium and iodine levels.[3] For instance, in iodine-deficient rats, **fenvalerate** caused a significant increase in T4 and a significant elevation in TSH.[3]

Table 2: Quantitative Effects of **Fenvalerate** on Thyroid Hormone Levels



Experiment al System	Endpoint	Fenvalerate Dose	Duration	Observed Effect	Reference
Male Wistar Rats	Circulatory T3	100 and 200 mg/kg/day (i.p.)	45 days	Significant elevation	[8]
Male Wistar Rats	Circulatory T4	100 and 200 mg/kg/day (i.p.)	45 days	Significant elevation	[8]
Healthy Male Wistar Rats	Total T4 (TT4)	Not specified	Not specified	No effect	[3]
Healthy Male Wistar Rats	Total T3 (TT3)	Not specified	Not specified	Dramatic increase	[3]
Healthy Male Wistar Rats	TSH	Not specified	Not specified	Insignificant decrease	[3]
lodine- Deficient Rats	Total T4 (TT4)	Not specified	Not specified	Significant increase	[3]
lodine- Deficient Rats	TSH	Not specified	Not specified	Significant elevation	[3]

## **Signaling Pathway Disruption**

Recent research has begun to elucidate the molecular signaling pathways that are disrupted by **fenvalerate**. One key pathway identified is the ERK/IKK/NF-κB pathway. **Fenvalerate** has been shown to activate ERK MAPK, which in turn activates IKK and NF-κB.[13] This signaling cascade can trigger an overload of intracellular calcium, leading to reactive oxygen species (ROS) generation in the mitochondria and subsequent cellular apoptosis.[13]





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Fenvalerate-induced ERK/IKK/NF-kB signaling cascade leading to apoptosis.

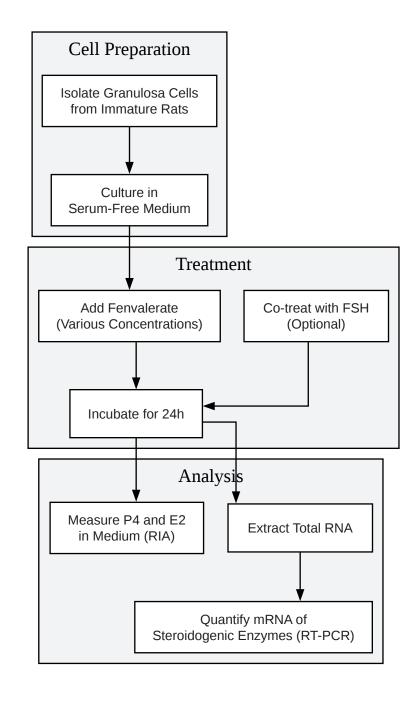
# Experimental Protocols In Vitro Steroidogenesis Assay in Rat Granulosa Cells

Objective: To assess the direct effects of **fenvalerate** on progesterone and estradiol production.

#### Methodology:

- Cell Culture: Primary rat granulosa cells (rGCs) are isolated from immature female rats and cultured in a serum-free medium.[4][5]
- Treatment: Cells are treated with various concentrations of fenvalerate (e.g., 0, 1, 5, 25, 125, 625 μmol/L) for a specified period (e.g., 24 hours).[4] In some experiments, cells are cotreated with FSH to assess effects on stimulated steroidogenesis.[4][5]
- Hormone Measurement: Concentrations of progesterone and 17β-estradiol in the culture medium are measured by radioimmunoassay (RIA).[4]
- Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA levels of steroidogenic enzymes (e.g., P450scc, 17β-HSD) are quantified using semi-quantitative or real-time RT-PCR.[4]





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Workflow for in vitro steroidogenesis assay.

# **Uterotrophic Assay in Immature Rats (OECD Test Guideline 440)**

Objective: To assess the in vivo estrogenic activity of **fenvalerate**.



#### Methodology:

- Animals: Immature female rats (e.g., 21-22 days old) are used.[14][15]
- Dosing: Fenvalerate is administered daily for three consecutive days by oral gavage or subcutaneous injection at various dose levels (e.g., 0.4, 1, 4, 8, or 40 mg/kg).[1] A positive control group receiving a known estrogen (e.g., 17α-ethinylestradiol) and a vehicle control group are included.
- Necropsy: On the fourth day, approximately 24 hours after the last dose, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).[14]
- Endpoint: A statistically significant increase in uterine weight in the **fenvalerate**-treated groups compared to the vehicle control group indicates estrogenic activity.

# Hershberger Assay in Castrated Male Rats (OECD Test Guideline 441)

Objective: To assess the in vivo androgenic and anti-androgenic activity of **fenvalerate**.

#### Methodology:

- Animals: Peripubertal male rats are castrated and allowed a post-surgical recovery period.
   [12][16]
- Dosing:
  - Androgenicity: Rats are treated with fenvalerate daily for 10 consecutive days at various dose levels. A vehicle control and a positive control (e.g., testosterone propionate) are included.[17]
  - Anti-androgenicity: Rats are co-administered a reference androgen (e.g., testosterone propionate) and **fenvalerate** daily for 10 consecutive days. A control group receiving only the reference androgen and a positive anti-androgen control group (e.g., flutamide) are included.[17]



Necropsy: Approximately 24 hours after the last dose, the animals are euthanized, and the
weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles
(plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the
glans penis.[16][18]

#### Endpoint:

- Androgenicity: A statistically significant increase in the weight of two or more of the target tissues compared to the vehicle control indicates androgenic activity.[16]
- Anti-androgenicity: A statistically significant decrease in the weight of two or more of the target tissues compared to the group receiving the reference androgen alone indicates anti-androgenic activity.[17]

### Conclusion

The evidence presented in this technical guide strongly supports the classification of fenvalerate as an endocrine-disrupting chemical. Its ability to interfere with steroidogenesis, mimic estrogenic actions, and disrupt thyroid hormone homeostasis highlights its potential to adversely affect reproductive and developmental health. The detailed experimental protocols and quantitative data provided herein offer a valuable resource for researchers and professionals working to understand and mitigate the risks associated with exposure to fenvalerate and other EDCs. Further research is warranted to fully elucidate the complex mechanisms of fenvalerate's endocrine-disrupting activities and to assess its impact on human health, particularly during critical developmental windows. The visualization of the ERK/IKK/NF-kB signaling pathway provides a starting point for investigating the broader cellular impacts of fenvalerate beyond direct hormonal mimicry.

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